molecular formula C9H17NO4 B1214307 Acetyl-d-carnitine CAS No. 4398-79-2

Acetyl-d-carnitine

Número de catálogo: B1214307
Número CAS: 4398-79-2
Peso molecular: 203.24 g/mol
Clave InChI: RDHQFKQIGNGIED-QMMMGPOBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

O-acetyl-D-carnitine is an O-acyl-D-carnitine in which the acyl group specified is acetyl. It is an O-acetylcarnitine and an O-acyl-D-carnitine. It is an enantiomer of an O-acetyl-L-carnitine.

Aplicaciones Científicas De Investigación

Neurological Disorders

Cognitive Decline and Dementia
Acetyl-D-carnitine has been studied for its effects on cognitive decline, particularly in Alzheimer's disease and other forms of dementia. Clinical trials have shown that supplementation can slow the progression of cognitive impairment. For instance, a study involving patients with Alzheimer's indicated significant improvements in cognitive ability after one year of treatment with this compound at doses ranging from 2,000 to 3,000 mg daily .

Depression
Research has linked low blood levels of this compound with depression. A study found that patients with major depressive disorder exhibited significantly lower levels of this compound compared to healthy controls. Supplementation in animal models reversed depression-like behaviors, suggesting a potential role in treating mood disorders . However, further clinical trials are needed to establish effective dosing and treatment protocols.

Cardiovascular Health

Ischemia and Myocardial Arrhythmia
this compound has been explored for its cardioprotective effects. It has been shown to improve outcomes in ischemic heart conditions by enhancing energy metabolism in cardiac tissues. Research indicates that it may reduce the severity of myocardial arrhythmias and improve recovery following cardiac events .

Metabolic Disorders

Diabetic Neuropathy
Clinical studies have demonstrated that this compound can alleviate symptoms associated with diabetic peripheral neuropathy. A meta-analysis revealed a significant reduction in pain among patients treated with this compound compared to placebo groups, suggesting its efficacy in managing neuropathic pain related to diabetes .

Ophthalmic Applications

Glaucoma Treatment
Recent patents have highlighted the use of this compound in treating glaucoma. The compound is proposed to be effective through its neuroprotective properties, potentially slowing the progression of optic nerve damage associated with this condition .

Summary Table: Applications of this compound

Application AreaEvidence LevelKey Findings
Neurological DisordersModerateSlows cognitive decline in Alzheimer's; potential antidepressant effects
Cardiovascular HealthModerateImproves outcomes in ischemia and myocardial arrhythmias
Metabolic DisordersHighReduces pain in diabetic neuropathy
Ophthalmic ApplicationsEmergingPotential use in glaucoma treatment

Case Studies

  • Alzheimer's Disease : A year-long study involving 130 Alzheimer’s patients showed that this compound significantly reduced cognitive deterioration across various metrics, with mild adverse events reported .
  • Depression : In a clinical setting, individuals diagnosed with major depressive disorder showed marked improvement when supplemented with this compound, correlating higher blood levels of the compound with better symptom management .
  • Diabetic Neuropathy : A controlled trial indicated that patients receiving this compound experienced a 20% greater reduction in pain compared to those on placebo, highlighting its effectiveness in managing neuropathic symptoms .

Propiedades

Número CAS

4398-79-2

Fórmula molecular

C9H17NO4

Peso molecular

203.24 g/mol

Nombre IUPAC

(3S)-3-acetyloxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C9H17NO4/c1-7(11)14-8(5-9(12)13)6-10(2,3)4/h8H,5-6H2,1-4H3/t8-/m0/s1

Clave InChI

RDHQFKQIGNGIED-QMMMGPOBSA-N

SMILES

CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

SMILES isomérico

CC(=O)O[C@@H](CC(=O)[O-])C[N+](C)(C)C

SMILES canónico

CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Key on ui other cas no.

4398-79-2
3040-38-8

Solubilidad

In water, 1X10+6 mg/L at 25 °C (est)

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetyl-d-carnitine
Reactant of Route 2
Reactant of Route 2
Acetyl-d-carnitine
Reactant of Route 3
Reactant of Route 3
Acetyl-d-carnitine
Reactant of Route 4
Reactant of Route 4
Acetyl-d-carnitine
Reactant of Route 5
Acetyl-d-carnitine
Reactant of Route 6
Acetyl-d-carnitine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.